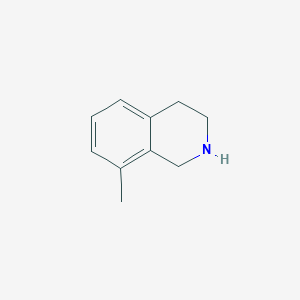
8-Methyl-1,2,3,4-tetrahydroisochinolin
Übersicht
Beschreibung
8-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 129961-74-6 . It is part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. These compounds have been synthesized for various therapeutic activities, with noticeable success in drug discovery for cancer and central nervous system disorders .Physical And Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
8-Methyl-1,2,3,4-tetrahydroisochinolin hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen erwiesen. Seine Analoga zeigen vielfältige biologische Aktivitäten, insbesondere gegen neurodegenerative Erkrankungen . Die neuroprotektiven Eigenschaften der Verbindung sind von großem Interesse, da sie Monoaminoxidase (MAO) hemmen und freie Radikale abfangen kann, was entscheidend für die Verhinderung von Neurotoxizität ist .
Infektionskrankheiten
Im Bereich der Infektionskrankheiten wurden Derivate von this compound auf ihre antibakteriellen Eigenschaften untersucht. Eine neuartige Verbindung, die aus diesem Grundgerüst synthetisiert wurde, zeigte Wirksamkeit gegen pathogene Bakterienstämme, darunter Staphylococcus-Arten .
Neurotransmitterfunktion
Die Verbindung spielt eine Rolle bei der Steuerung der Neurotransmitterfunktion und der Verhinderung von Neurotoxizität im Zusammenhang mit der MAO-Aktivität im Gehirn. Sie gilt als endogenes Amin mit neuroprotektiven Profilen, das möglicherweise in Modellen für neuropathische Schmerzen nützlich ist .
Synthetische Strategien
Synthetische Strategien zum Aufbau des Kern-Grundgerüsts von this compound umfassen die Pictet-Spengler-Reaktion, die ein Eckpfeiler bei der Synthese von THIQ-Verbindungen war. Diese Reaktion ermöglicht die Bildung verschiedener substituierter THIQs und erweitert damit das Potenzial für vielfältige biologische Anwendungen .
Struktur-Wirkungs-Beziehungs-(SAR)-Studien
SAR-Studien zu Analoga von this compound haben Einblicke in ihr biologisches Potenzial und ihren Wirkmechanismus gegeben. Diese Studien sind entscheidend für die Entwicklung neuer Analoga mit potenter biologischer Aktivität, insbesondere in der medizinischen Chemie .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst komplexe Wechselwirkungen innerhalb des zentralen Nervensystems. Es wurde an einzigartigen neuroprotektiven Mechanismen beteiligt, zu denen die MAO-Hemmung, das Abfangen freier Radikale und der Antagonismus gegenüber dem glutamatergen System gehören .
Potenzielle therapeutische Anwendungen
Neben seinen neuroprotektiven Wirkungen hat this compound potenzielle therapeutische Anwendungen bei der Bekämpfung von Sucht. Seine suchtgehemmenden Eigenschaften, insbesondere bei der Abschwächung des Cravings, wurden bei Ratten beobachtet, die sich Kokain selbst verabreichten .
Pharmakologisches Potenzial
Das breite Wirkungsspektrum von this compound im Gehirn deutet auf ein hohes pharmakologisches Potenzial hin. Seine Auswirkungen auf den Dopamin-Stoffwechsel und seine Fähigkeit, durch Neurotoxine verursachte Verhaltenssyndrome zu antagonisieren, machen es zu einem Kandidaten für die weitere Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
8-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that it is enzymatically formed in the brain . The biological actions of 1MeTIQ appear critically dependent on their metabolism .
Result of Action
1MeTIQ offers a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
Eigenschaften
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSUNKYIGBDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568602 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129961-74-6 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




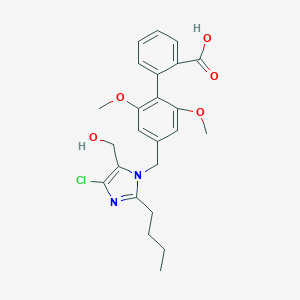



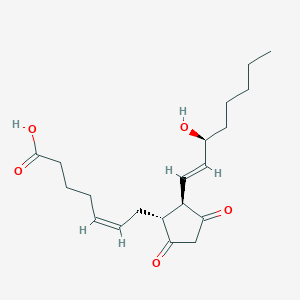

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)


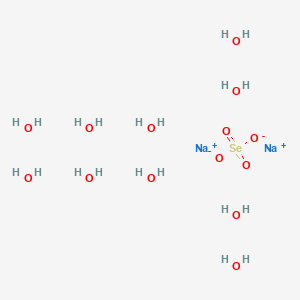
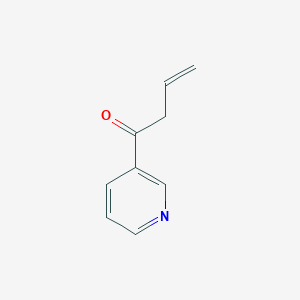
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)